molecular formula C6H10O5 B041929 Dimethyl diglycolate CAS No. 7040-23-5

Dimethyl diglycolate

Cat. No.: B041929
CAS No.: 7040-23-5
M. Wt: 162.14 g/mol
InChI Key: KUCRTUQUAYLJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl diglycolate, also known as 2,2’-oxydiethanoic acid dimethyl ester, is a chemical compound with the molecular formula C6H10O5. It is a colorless crystalline solid that is soluble in water and many organic solvents. This compound is primarily used as an intermediate in the synthesis of various chemicals and materials, including high-performance resins and plasticizers .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl diglycolate can be synthesized through the esterification of diglycolic acid with methanol. The reaction typically involves the use of thionyl chloride as a catalyst. The process begins by dissolving diglycolic acid in anhydrous methanol under a nitrogen atmosphere and cooling the mixture to 0°C. Thionyl chloride is then added dropwise, and the mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, yielding this compound as a crystalline white solid .

Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions: Dimethyl diglycolate undergoes various chemical reactions, including:

    Hydrogenation: It can be hydrogenated to produce methyl glycolate using silver catalysts supported on silica (Ag/SiO2).

    Hydrolysis: The compound can be hydrolyzed to yield diglycolic acid and methanol. This reaction is usually performed in the presence of water and an acid or base catalyst.

Common Reagents and Conditions:

    Hydrogenation: Silver catalysts supported on silica (Ag/SiO2) are commonly used for the hydrogenation of this compound.

    Hydrolysis: Acidic or basic conditions are employed for the hydrolysis of this compound. Common acids include hydrochloric acid and sulfuric acid, while bases such as sodium hydroxide are also used.

Major Products Formed:

    Hydrogenation: Methyl glycolate

    Hydrolysis: Diglycolic acid and methanol

Scientific Research Applications

Dimethyl diglycolate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Dimethyl diglycolate can be compared with other similar compounds such as:

This compound is unique in its ability to serve as a versatile intermediate in the synthesis of high-performance materials and its relatively mild reaction conditions compared to other esters .

Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCRTUQUAYLJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220673
Record name Acetic acid, oxydi-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7040-23-5
Record name 1,1′-Dimethyl 2,2′-oxybis[acetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7040-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, oxydi-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, oxydi-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diglycolic acid (67.05 g, 0.5 mol) was dissolved in a mixture of methanol (122 ml, 30 mol) and 1,2-dichloroethane (150 ml). KSF-catalyst (Aldrich) (2.5 g) was added and the mixture was refluxed for 15 hours. The mixture was cooled to ambient temperature, filtered through alumina, washed with aqueous saturated sodium hydrogen carbonate (100 ml) and dried over magnesium sulphate. The solvent was evaporated and diglycolic acid dimethyl ester was isolated after distillation as a colourless oil. Yield 39.5 g (49%) b.p. 65°-66° C. (0.055 mmHg).
Quantity
67.05 g
Type
reactant
Reaction Step One
Quantity
122 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl diglycolate
Reactant of Route 2
Reactant of Route 2
Dimethyl diglycolate
Reactant of Route 3
Reactant of Route 3
Dimethyl diglycolate
Reactant of Route 4
Reactant of Route 4
Dimethyl diglycolate
Reactant of Route 5
Reactant of Route 5
Dimethyl diglycolate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethyl diglycolate
Customer
Q & A

Q1: What is the main application of dimethyl diglycolate highlighted in the provided research papers?

A: The research papers primarily focus on utilizing this compound as a starting material for synthesizing various 3,4-disubstituted furan-2,5-dicarboxylic acids. [, , ] This is achieved through a condensation reaction with different 1,2-carbonyl compounds like benzil, glyoxal trimer dihydrate, and diethyl oxalate.

Q2: What are the advantages of the synthesis methods described in these papers?

A2: The described synthesis methods offer several advantages:

  • Conciseness: The reactions are generally one-step procedures, simplifying the synthesis process. [, ]
  • Efficiency: The reported yields for the target furan-2,5-dicarboxylic acids are high, ranging from 69.1% to 98.6%. [, ]
  • Versatility: By varying the 1,2-carbonyl compound used, different 3,4-disubstituted furan-2,5-dicarboxylic acids can be synthesized. [, ]

Q3: What are the differences in reaction conditions used in the presented research?

A3: While both studies utilize this compound and 1,2-carbonyl compounds for the synthesis, they differ in the specific conditions:

  • Solvent: One study employs methanol as the solvent, [] while the other uses cyclohexane. []
  • Catalyst: One study uses sodium methoxide (CH3ONa) as a base catalyst, [] while the other uses potassium hydroxide (KOH). []
  • Reaction time: Reaction times vary slightly, with one study reporting 6 hours [] and the other 6-8 hours. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.